N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a nitro group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetamide Formation: The nitrated pyrazole is reacted with N,N-dimethylacetamide in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro-substituted pyrazoles on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
Potential applications in medicine include the development of anti-inflammatory and antimicrobial agents. The nitro group and pyrazole ring are common motifs in many bioactive compounds.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also bind to specific sites on proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar in structure but with additional nitro groups, making it more reactive.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness
N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity
Properties
Molecular Formula |
C7H10N4O3 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C7H10N4O3/c1-9(2)7(12)5-10-4-3-6(8-10)11(13)14/h3-4H,5H2,1-2H3 |
InChI Key |
JBALIRGGEVHFRM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C=CC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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